

Latinone: A Neoflavonoid from *Dalbergia cochinchinensis* with Therapeutic Potential

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Compound of Interest

Compound Name: *Latinone*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalbergia cochinchinensis, a member of the Fabaceae family, is a valuable source of bioactive compounds, including a diverse array of flavonoids. Among these, the neoflavonoid **latinone** has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of **latinone**, focusing on its isolation, characterization, and putative biological effects, with a particular emphasis on its anti-inflammatory and cytotoxic potential. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties and Spectroscopic Data

Latinone is a neoflavonoid with the chemical formula $C_{22}H_{16}O_5$. While specific experimental data for **latinone**'s physicochemical properties are not widely available in the public domain, general characteristics of neoflavonoids suggest it is likely a crystalline solid with limited solubility in water and better solubility in organic solvents.

Spectroscopic Characterization:

The structural elucidation of **latinone** relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Although a complete, publicly available

dataset for **latinone** is scarce, the following represents a general protocol for acquiring and interpreting such data.

Table 1: General Protocol for NMR Spectroscopic Analysis of Latinone

Parameter	Description
Instrument	400 MHz (or higher) NMR Spectrometer
Solvent	CDCl ₃ or DMSO-d ₆
¹ H-NMR	Proton NMR spectra are recorded to determine the number and types of protons and their neighboring environments. Chemical shifts (δ) are reported in ppm relative to the solvent signal.
¹³ C-NMR	Carbon-13 NMR spectra are recorded to identify the number and types of carbon atoms in the molecule.
2D-NMR	Techniques such as COSY, HSQC, and HMBC are employed to establish correlations between protons and carbons, aiding in the complete structural assignment.

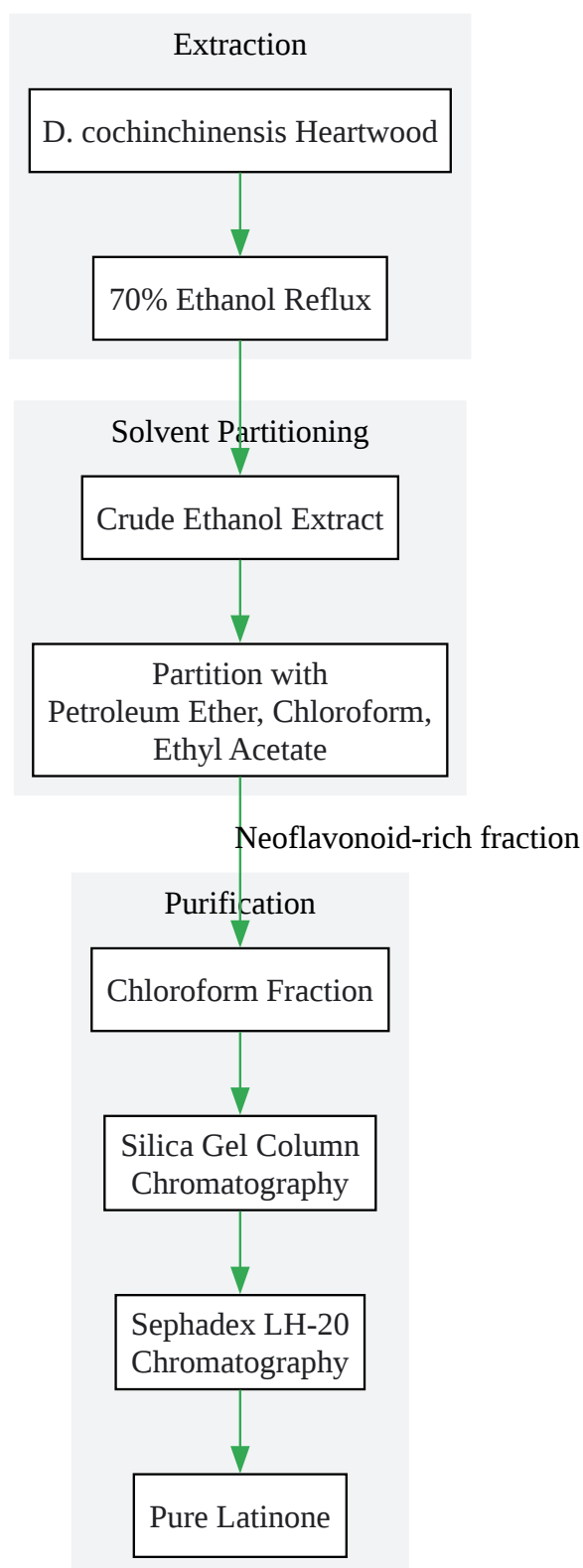
Note: Specific ¹H-NMR and ¹³C-NMR spectral data for **latinone** are not readily available in the searched literature. The table above provides a general methodology.

Isolation and Purification

The isolation of **latinone** from the heartwood of *Dalbergia cochinchinensis* involves a multi-step process combining extraction and chromatographic techniques.^[1]

Experimental Protocol: Isolation of Neoflavonoids from *Dalbergia cochinchinensis*

- Extraction: The air-dried and powdered heartwood of *D. cochinchinensis* (20.0 kg) is subjected to reflux extraction with 70% ethanol three times, with each extraction lasting for 2 hours.^[1]
- Solvent Partitioning: The resulting crude extract is suspended in water and sequentially partitioned with petroleum ether, chloroform, and ethyl acetate to separate compounds based on their polarity.^[1]
- Column Chromatography: The chloroform fraction, which is expected to contain neoflavonoids, is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and ethyl acetate.^[1]
- Further Purification: Fractions containing the target compound are further purified using techniques such as Sephadex LH-20 column chromatography with a suitable solvent system (e.g., CH₂Cl₂-MeOH, 1:1) to yield pure **latinone**.^[1]



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Figure 1: General workflow for the isolation of **latinone**.

Biological Activities

While specific quantitative data for **latinone**'s biological activities are limited in the available literature, flavonoids isolated from *Dalbergia* species are known to possess a range of pharmacological effects, including anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

The anti-inflammatory potential of flavonoids is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Experimental Protocol: Nitric Oxide (NO) Production Assay

- **Cell Culture:** RAW 264.7 macrophages are cultured in a suitable medium and seeded in 96-well plates.
- **Treatment:** Cells are pre-treated with various concentrations of **latinone** for a specific duration, followed by stimulation with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
- **Nitrite Quantification:** After incubation, the concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
- **IC₅₀ Determination:** The half-maximal inhibitory concentration (IC₅₀) value, representing the concentration of **latinone** required to inhibit 50% of NO production, is calculated from the dose-response curve.

Table 2: Anti-inflammatory Activity of Selected Flavonoids (Reference Data)

Compound	Cell Line	IC ₅₀ (µM)	Reference
Luteolin	RAW 264.7	6.8	[Source Not Found]
Apigenin	RAW 264.7	15.3	[Source Not Found]
Latinone	RAW 264.7	Data not available	

Note: The IC₅₀ values presented are for reference compounds to provide context for the expected range of activity. Specific data for **latinone** is not currently available.

Cytotoxicity

The cytotoxic effect of a compound is a critical parameter in drug development, particularly for anticancer research. The MTT assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

- **Cell Seeding:** Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with a range of concentrations of **latinone** and incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- **Solubilization and Absorbance Measurement:** The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (typically around 570 nm).
- **IC₅₀ Calculation:** The IC₅₀ value, the concentration of **latinone** that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Table 3: Cytotoxicity of Selected Flavonoids (Reference Data)

Compound	Cell Line	IC ₅₀ (μM)	Reference
Quercetin	HeLa	25.5	[Source Not Found]
Genistein	MCF-7	15.2	[Source Not Found]
Latinone	Various	Data not available	

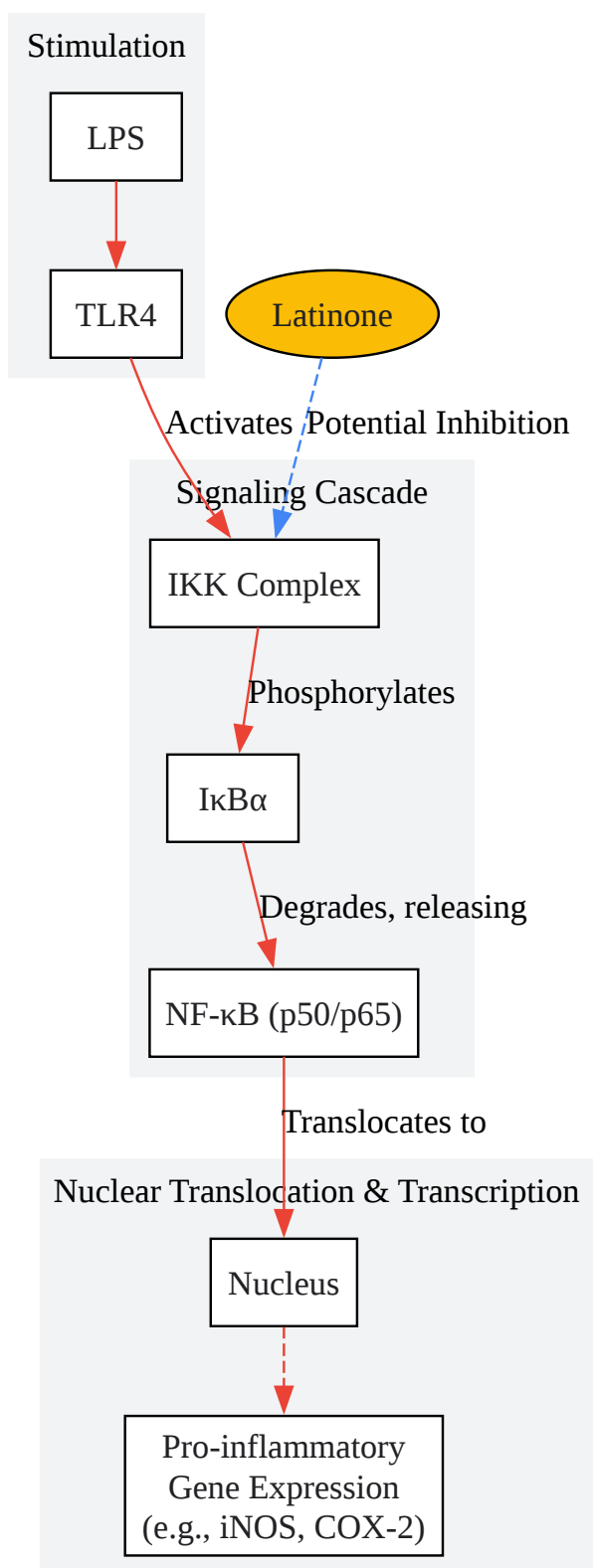
Note: The IC₅₀ values provided are for reference compounds. Specific data for **latinone**'s cytotoxicity is not available in the searched literature.

Potential Mechanism of Action: Modulation of NF-κB Signaling

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. While direct evidence for **latinone**'s effect on this pathway is lacking, it represents a plausible mechanism of action.

Experimental Protocol: Western Blot Analysis for NF-κB Activation

- **Cell Treatment:** Macrophages (e.g., RAW 264.7) are treated with **latinone** and/or LPS as described in the NO production assay.
- **Protein Extraction:** Nuclear and cytoplasmic protein fractions are isolated from the cells.
- **Western Blotting:** Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against NF-κB p65 and its inhibitory protein, IκBα.
- **Analysis:** The levels of p65 in the nucleus and the degradation of IκBα in the cytoplasm are quantified to assess the extent of NF-κB activation and its inhibition by **latinone**.



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Figure 2: Postulated inhibition of the NF-κB signaling pathway by **latinone**.

Conclusion and Future Directions

Latinone, a neoflavonoid from *Dalbergia cochinchinensis*, represents a promising candidate for further pharmacological investigation. While this guide outlines the fundamental methodologies for its isolation and biological evaluation, a significant gap exists in the literature regarding its specific quantitative bioactivities and detailed mechanistic studies. Future research should focus on obtaining pure **latinone** and performing comprehensive in vitro and in vivo studies to elucidate its anti-inflammatory and cytotoxic effects, including the determination of IC₅₀ values against a panel of relevant cell lines. Furthermore, detailed investigation into its molecular targets, particularly its interaction with the NF-κB signaling pathway, will be crucial in understanding its therapeutic potential and paving the way for its development as a novel therapeutic agent.

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- 1. Anti-Inflammatory Activities of Inotilone from *Phellinus linteus* through the Inhibition of MMP-9, NF-κB, and MAPK Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
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